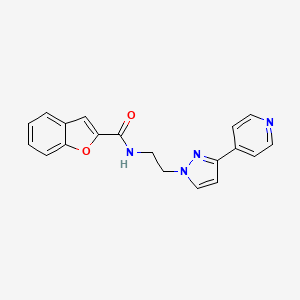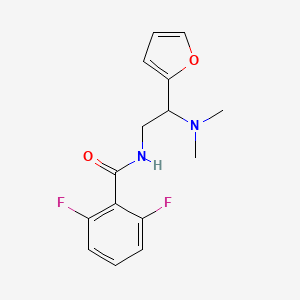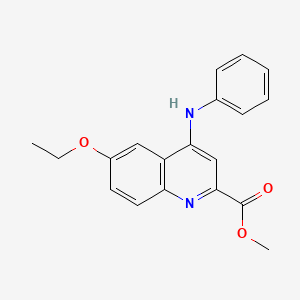
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride” belongs to a class of organic compounds known as phenylimidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of certain precursors .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The reaction was performed by adding 4- (1 H -Imidazol-1-yl)benzaldehyde 1, 4′-methylacetophenone 2, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 h. The crude product was recrystallized in hot methanol resulting in a yield of 75% .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of related compounds often involves complex chemical reactions aimed at introducing specific functional groups that may enhance biological activity or solubility. For example, Patel et al. (2011) detailed the synthesis of new pyridine derivatives using amino-substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with potential antimicrobial activity Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011. Similarly, Zheng Rui (2010) focused on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating a method with a reasonable overall yield Zheng Rui, 2010.
Antimicrobial Activity
Compounds related to "(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride" have been evaluated for their antimicrobial properties. Rajkumar et al. (2014) synthesized derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine and found that some exhibited excellent antibacterial and antifungal activities, suggesting the potential for these compounds in developing new antimicrobial agents Rajkumar, A. Kamaraj, K. Krishnasamy, 2014.
Novel Therapeutic Agents
Research into compounds with similar structures has also led to the discovery of potential therapeutic agents. For instance, the study of azole-containing piperazine derivatives revealed that they exhibited significant antibacterial and antifungal activities in vitro, with some compounds showing comparable activities to standard drugs Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010. This indicates the broad applicability of these compounds in developing new treatments for infectious diseases.
特性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O.ClH/c1-2-22-7-6-21-16(22)24-10-8-23(9-11-24)15(25)13-4-3-5-14(12-13)17(18,19)20;/h3-7,12H,2,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMGJCEDVYSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

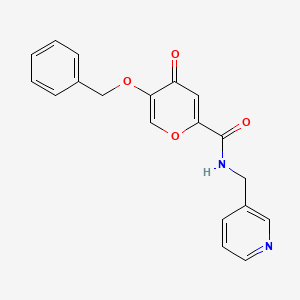
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)

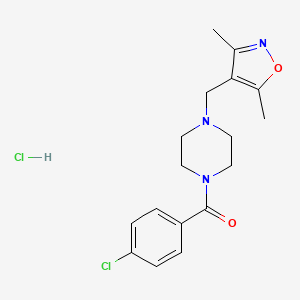
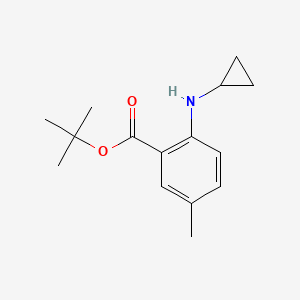
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)
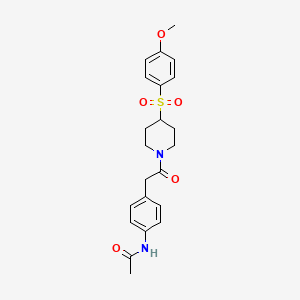
![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)

